L-Alanyl-L-Cystine

Solubility Formulation Cell Culture Media

L-Alanyl-L-Cystine (N,N′-bis-L-alanyl-L-cystine; CAS 115888-13-6) is a synthetic, homodimeric dipeptide composed of two L-alanine residues linked via peptide bonds to an L-cystine core (C₁₂H₂₂N₄O₆S₂, MW 382.46). It belongs to the class of short-chain cystine-containing peptides designed to overcome the notoriously poor aqueous solubility of free L-cystine at neutral pH.

Molecular Formula C9H17N3O5S2
Molecular Weight 311.37838
CAS No. 115888-13-6
Cat. No. B1149740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-Cystine
CAS115888-13-6
SynonymsL-Alanyl-L-Cystine
Molecular FormulaC9H17N3O5S2
Molecular Weight311.37838
Structural Identifiers
SMILESCC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N
InChIInChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanyl-L-Cystine (CAS 115888-13-6): A Dipeptide Cystine Source for Parenteral Nutrition, Cell Culture Media, and Antioxidant Formulations


L-Alanyl-L-Cystine (N,N′-bis-L-alanyl-L-cystine; CAS 115888-13-6) is a synthetic, homodimeric dipeptide composed of two L-alanine residues linked via peptide bonds to an L-cystine core (C₁₂H₂₂N₄O₆S₂, MW 382.46) . It belongs to the class of short-chain cystine-containing peptides designed to overcome the notoriously poor aqueous solubility of free L-cystine at neutral pH [1]. First characterised as a parenteral cystine source in 1988, the compound has since gained industrial traction as a chemically defined, non-animal-derived cell culture ingredient [1].

Why Free L-Cystine, Bis-Glycyl-L-Cystine, or N,N′-Di-L-Lysyl-L-Cystine Cannot Simply Replace L-Alanyl-L-Cystine in Formulation and Bioprocessing


Although multiple cystine-containing short-chain peptides and the free amino acid itself share a common cysteine-delivery purpose, their physicochemical and pharmacokinetic profiles diverge sharply. Free L-cystine is practically insoluble in water at neutral pH (<< 0.1 mg/mL), forcing formulators to use extreme alkaline or acidic conditions that stress cells and introduce process complexity . Among synthetic cystine peptides, the amino acid carrier identity dictates both solubility and susceptibility to enzymatic hydrolysis in extracellular compartments, directly affecting the rate and completeness of cystine liberation [1]. Consequently, selecting the wrong analog can result in media precipitation, sub-therapeutic cystine delivery, or unexpected metabolic burden—each with quantifiable consequences that the evidence below makes explicit.

Head-to-Head and Quantitative Differential Evidence for L-Alanyl-L-Cystine (CAS 115888-13-6) Versus Closest Analogs


Aqueous Solubility at Neutral pH: >20-Fold Higher Than Free L-Cystine

L-Alanyl-L-Cystine (marketed as cQrex® AC) exhibits a solubility at neutral pH that exceeds that of free L-cystine by a factor of >20 . Free L-cystine is practically insoluble in water (< 0.1 mg/mL) and requires 0.5 M NaOH or 0.1 M HCl to achieve dissolution . In contrast, bis-glycyl-L-cystine achieves a measured solubility of only ~1 mg/mL in PBS at pH 7.2 [1], indicating that the alanyl carrier confers a solubility advantage over both free cystine and at least one peptide analog candidate.

Solubility Formulation Cell Culture Media

Plasma Elimination Half-Life: <2 min for L-Alanyl-L-Cystine Versus 4 min for Bis-Glycyl-L-Cystine in Rats

In a direct head-to-head intravenous bolus study in adult rats, the plasma elimination half-life (t₁/₂) of L-alanyl-L-cystine (bis-L-alanyl-L-cystine) was estimated to be less than 2 minutes, compared to 4 minutes for the structural analog bis-glycyl-L-cystine [1][2]. Both peptides were measured by RP-HPLC following precolumn derivatization with 5-dimethylaminonaphthalene-1-sulfonylchloride. The more rapid clearance of the alanyl peptide was accompanied by the prompt appearance of mono-L-alanyl-L-cystine and free cystine, indicating a fast two-step extracellular hydrolysis [1].

Pharmacokinetics Parenteral Nutrition Peptide Hydrolysis

CHO Cell Growth Enhancement: Up to 27% Increase in Batch Culture by Ala-Cys-Cys-Ala Supplementation

In a CHO cell culture study, supplementation of basal medium (already containing cysteine and cystine) with 8 mM of the dipeptide dimer Ala-Cys-Cys-Ala (ACCA, structurally equivalent to N,N′-bis-L-alanyl-L-cystine) boosted cell growth by up to 27% in CHO-K1 batch cultures and by 15% in CHO-GS cultures, with a proportionate increase in IgG titer [1]. Furthermore, ¹³C-metabolic flux analysis revealed that ACCA supplementation reduced glycolytic fluxes by 20%, indicating more efficient glucose metabolism [1]. Notably, no comparator dipeptide (e.g., glycyl- or lysyl- variants) was evaluated in the same study; the comparison baseline is standard cysteine/cystine-supplemented medium.

Cell Culture CHO Cells Biomanufacturing Monoclonal Antibody

Heat Sterilization Stability: Validated for Parenteral Nutrition Manufacturing Requirements

L-Alanyl-L-cystine (bis-L-alanyl-L-cystine) has been explicitly demonstrated to withstand heat sterilization conditions while retaining chemical and optical purity, a prerequisite for parenteral nutrition solutions [1]. The same study confirmed that the peptide possesses very good water solubility and remains stable during storage. This property is shared with the glycyl analog bis-glycyl-L-cystine; however, when combined with the superior hydrolysis kinetics (<2 min vs. 4 min t₁/₂), the alanyl peptide offers a combined stability-plus-bioavailability advantage [2].

Stability Parenteral Nutrition Heat Sterilization GMP Manufacturing

Metabolic Fate: Rapid Two-Step Hydrolysis Delivers Free L-Alanine and L-Cystine In Vivo

Within 5 minutes of intravenous administration in rats, bis-L-alanyl-L-cystine undergoes a rapid two-step hydrolysis cascade: first, cleavage to mono-L-alanyl-L-cystine, followed by liberation of free L-cystine and L-alanine [1]. The prompt appearance of the mono-alanyl intermediate and the constituent amino acids in plasma was confirmed by RP-HPLC. The hydrolysis is attributed to soluble and/or plasma membrane-bound peptidases in the extracellular compartment [1]. This metabolic pathway contrasts with free L-cystine, which must rely on membrane transporters that are often rate-limiting, and with the slower-cleaved glycyl analog [1].

Peptide Hydrolysis Prodrug Amino Acid Delivery Parenteral Nutrition

Highest-Value Application Scenarios for L-Alanyl-L-Cystine Based on Quantitative Differentiation Evidence


CHO Cell Biomanufacturing of Monoclonal Antibodies: Basal and Feed Media Formulation

Integrate L-alanyl-L-cystine at 4–8 mM into CHO-K1 or CHO-GS basal media to achieve 15–27% cell growth enhancement and 20% reduction in glycolytic flux, directly translating to higher IgG titers in batch and fed-batch cultures [1]. Its >20-fold solubility advantage over free L-cystine at neutral pH enables formulation of concentrated, pH-neutral feed media that eliminate the need for cysteine/cystine in feeds, reducing process complexity and enabling single-feed strategies [1].

Parenteral Nutrition Solutions Requiring Thermally Sterilized Cystine Sources

Use L-alanyl-L-cystine as the cystine component in total parenteral nutrition (TPN) formulations where terminal heat sterilization is mandatory. The compound has been demonstrated to maintain high chemical and optical purity post-sterilization [2] and delivers cystine with a plasma elimination half-life of <2 minutes—less than half that of the glycyl analog [3]. This rapid bioavailability is critical for post-surgical or critically ill patients requiring immediate amino acid replenishment.

Chemically Defined, Serum-Free, and Animal-Component-Free Cell Culture Media

Formulate chemically defined media using cQrex® AC (N,N′-di-L-alanyl-L-cystine) as a non-animal-derived, chemically defined cystine source . The peptide overcomes the insolubility of L-cystine at neutral pH (< 0.1 mg/mL in water ) without resorting to animal-derived components or alkaline pH shifts, making it suitable for regulatory-compliant biopharmaceutical production, including vaccines, viral vectors, and therapeutic cell manufacturing .

Cystinuria and Metabolic Disorder Research: Stable Cystine Prodrug Investigation

Deploy L-alanyl-L-cystine as a tool compound in preclinical models of cystinuria, where defective renal cystine transporters (SLC3A1/SLC7A9) impair cystine reabsorption [4]. Its dipeptide structure may permit intestinal absorption via peptide transporters (e.g., PEPT1) rather than cystine-specific transporters, theoretically reducing urinary cystine excretion and stone formation risk. The <2-minute plasma hydrolysis half-life [3] supports rapid systemic cystine delivery in proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Alanyl-L-Cystine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.